molecular formula C14H17BrF3NO B8166734 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine

Cat. No.: B8166734
M. Wt: 352.19 g/mol
InChI Key: VEUFAEJQALKZGJ-UHFFFAOYSA-N
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Description

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine has several scientific research applications, including:

    Pharmaceuticals: This compound is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity. It may act as an antagonist or agonist for specific receptors in the body, making it useful in the development of new medications.

    Organic Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable for creating new chemical entities.

    Material Science: The compound’s properties, such as stability and reactivity, make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine involves its interaction with molecular targets in the body. The compound may bind to specific receptors, such as dopamine or serotonin receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.

Properties

IUPAC Name

1-[3-(4-bromo-2-fluorophenoxy)propyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3NO/c15-11-2-3-13(12(16)10-11)20-9-1-6-19-7-4-14(17,18)5-8-19/h2-3,10H,1,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUFAEJQALKZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCCOC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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